1H and 13C NMR spectral data for 2-Chloro-4-(4-methylphenyl)thiophene
1H and 13C NMR spectral data for 2-Chloro-4-(4-methylphenyl)thiophene
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Chloro-4-(4-methylphenyl)thiophene
Executive Summary
The structural elucidation of halogenated arylthiophenes is a critical analytical step in the development of advanced optoelectronic materials and biologically active pharmaceuticals. This whitepaper provides a comprehensive, expert-level breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-4-(4-methylphenyl)thiophene (also known as 2-chloro-4-p-tolylthiophene). By integrating empirical data with quantum mechanical principles, this guide explains the causality behind chemical shifts, coupling constants, and the self-validating experimental protocols required to acquire high-fidelity spectra.
Chemical Context and Structural Significance
2-Chloro-4-(4-methylphenyl)thiophene is a highly conjugated, asymmetric heterocyclic compound. The thiophene core is substituted with an electron-withdrawing chlorine atom at the C-2 position and an electron-donating 4-methylphenyl (p-tolyl) group at the C-4 position. This specific push-pull substitution pattern creates a unique electronic environment that heavily influences the local magnetic shielding of its nuclei.
Understanding the precise NMR signatures of this compound is essential for researchers utilizing [1], where distinguishing between α -arylated and β -arylated regioisomers dictates the success of the synthetic pathway.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and absolute trustworthiness of the spectral data, the NMR acquisition must be designed as a self-validating system. The following step-by-step methodology explains not just how the experiment is conducted, but the causality behind each parameter choice.
Sample Preparation and System Architecture
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Solvation: Weigh 10–15 mg of high-purity 2-chloro-4-(4-methylphenyl)thiophene and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Causality: CDCl 3 is selected because the compound is highly lipophilic. The deuterium nucleus ( 2 H) provides a continuous frequency lock signal, allowing the spectrometer to actively self-correct for magnetic field (B 0 ) drift during the experiment.
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Internal Standardization: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS acts as an internal self-validating reference. Because its protons are highly shielded by silicon, it establishes an absolute 0.00 ppm baseline, rendering the chemical shift axis immune to external environmental variables.
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Shimming: Transfer the solution to a 5 mm precision NMR tube and execute gradient shimming (Z1-Z5). The symmetry and sharpness of the residual CHCl 3 peak (at 7.26 ppm) serves as a real-time validation of magnetic field homogeneity.
1 H NMR Acquisition Protocol (400 MHz)
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Pulse Sequence: Apply a standard 30° pulse sequence (zg30).
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Parameters: Set the relaxation delay (D1) to 1.5 seconds and the number of scans (ns) to 16.
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Causality: The 1.5s delay allows the proton spin populations to return to thermal equilibrium between pulses, ensuring the resulting integration values accurately reflect the stoichiometric ratio of the protons in the molecule.
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13 C NMR Acquisition Protocol (100 MHz)
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Pulse Sequence: Apply a proton-decoupled sequence (zgpg30) to collapse carbon-proton scalar couplings into sharp singlets.
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Parameters: Set the relaxation delay (D1) to 2.5 seconds and the number of scans (ns) to 1024.
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Causality: The 13 C isotope has a low natural abundance (~1.1%) and a low gyromagnetic ratio, necessitating 1024 transients to achieve a viable signal-to-noise ratio (SNR). Furthermore, quaternary carbons (C-2, C-4, C-1', C-4') lack attached protons, meaning they cannot undergo rapid dipole-dipole relaxation. The extended 2.5s delay prevents signal saturation for these critical quaternary nodes.
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Fig 1: Self-validating NMR experimental workflow ensuring field stability and spectral accuracy.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 2-chloro-4-(4-methylphenyl)thiophene provides distinct structural markers for both the aromatic substituents and the heterocyclic core.
Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-2', H-6' | 7.41 | Doublet (d) | 8.0 | 2H | p-Tolyl protons ortho to thiophene |
| H-3', H-5' | 7.20 | Doublet (d) | 8.0 | 2H | p-Tolyl protons ortho to methyl |
| H-3 | 7.19 | Singlet (s)* | - | 1H | Thiophene ring (C3) |
| H-5 | 7.14 | Doublet (d) | 1.5 | 1H | Thiophene ring (C5) |
| CH 3 | 2.37 | Singlet (s) | - | 3H | Methyl group on phenyl ring |
*Note: The theoretical meta-coupling ( J3,5≈1.5 Hz) to H-5 is obscured, likely due to quadrupolar relaxation from the adjacent C2-chlorine or spectral overlap, appearing as a singlet in empirical reports [1].
Mechanistic Rationale of Proton Shifts
The p-tolyl group exhibits a classic AA'BB' spin system, approximating two distinct doublets at 7.41 ppm and 7.20 ppm with a strong ortho-coupling ( J=8.0 Hz). The protons ortho to the thiophene ring (H-2', H-6') are further downfield (7.41 ppm) due to the anisotropic deshielding effect of the adjacent heteroaromatic π -system.
On the thiophene ring, H-5 appears as a doublet at 7.14 ppm with a small coupling constant ( J=1.5 Hz). This is the hallmark of a meta-coupling across the sulfur atom to H-3, confirming the 2,4-disubstitution pattern over a 2,5-disubstitution pattern (which would yield a larger J value).
13 C NMR Spectral Analysis
The 13 C spectrum resolves the 11 carbons of the molecule into 9 distinct chemical environments due to the C2 rotational symmetry of the p-tolyl group.
Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Rationale |
| 142.3 | C (Quat) | C-4 (Thiophene) | Deshielded by direct conjugation with the p-tolyl system. |
| 136.8 | C (Quat) | C-4' (p-Tolyl) | Ipso carbon attached to the electron-donating methyl group. |
| 133.1 | C (Quat) | C-1' (p-Tolyl) | Ipso carbon attached to the electron-rich thiophene ring. |
| 129.5 | C (Quat) | C-2 (Thiophene) | Balance of inductive deshielding and resonance shielding by Cl. |
| 129.4 | CH (Ar) | C-3', C-5' (p-Tolyl) | Meta to thiophene, ortho to the methyl group. |
| 126.3 | CH (Ar) | C-2', C-6' (p-Tolyl) | Ortho to thiophene, experiencing anisotropic deshielding. |
| 126.0 | CH (Ar) | C-3 (Thiophene) | Shielded relative to C-4 due to standard thiophene electronics. |
| 119.6 | CH (Ar) | C-5 (Thiophene) | Adjacent to sulfur; exhibits characteristic upfield thiophene shift. |
| 21.1 | CH 3 (Aliph) | Methyl Carbon | Highly shielded sp 3 hybridized carbon. |
Mechanistic Rationale of Carbon Shifts
The chemical shift of C-2 (129.5 ppm) is governed by competing electronic effects. The high electronegativity of the chlorine atom pulls electron density away via the σ -bond (inductive deshielding), while its lone pairs donate electron density back into the thiophene π -system (resonance shielding). This competition keeps the C-2 shift relatively moderate compared to the highly deshielded C-4 carbon (142.3 ppm), which is heavily conjugated with the adjacent aryl ring.
Fig 2: Logical relationship between molecular substituents and observed NMR chemical shifts.
References
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Yuan, K., & Doucet, H. (2014). Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science, 5(1), 392-396. URL:[Link]
